![molecular formula C8H7BrN4S B1269343 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 87239-96-1](/img/structure/B1269343.png)
4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
Synthesis Analysis
The synthesis of 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives often involves cyclization reactions of dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions. This process leads to the formation of the triazole ring, a crucial step in creating the compound's core structure. For example, the synthesis of similar triazole derivatives has been reported, where cyclization of potassium dithiocarbazinate with hydrazine hydrate under specific conditions yields the desired triazole compound (Singh & Kandel, 2013).
Molecular Structure Analysis
The molecular structure of 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol derivatives can be elucidated through techniques such as X-ray diffraction. This method allows for the determination of crystal structures, providing insights into the compound's geometric configuration, bond lengths, and angles, crucial for understanding its reactivity and interactions. Studies on similar molecules have shown how X-ray diffraction can reveal detailed structural information, offering a foundation for further chemical and physical analyses (Ünver & Tanak, 2018).
Chemical Reactions and Properties
4-Amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol participates in various chemical reactions, indicative of its versatile reactivity profile. These reactions can include nucleophilic substitution, where the compound interacts with different reagents, leading to the formation of new derivatives with potential biological and industrial applications. The chemical properties of triazole derivatives, including reactivity patterns and mechanisms, are fundamental for their application in synthesizing pharmaceuticals and other biologically active compounds.
Physical Properties Analysis
The physical properties of 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol, such as melting point, solubility, and crystal structure, are essential for its identification and application. These properties depend on the molecular structure and can influence the compound's suitability for various applications. Techniques like melting point determination, chromatography, and spectroscopy (IR, NMR) are employed to characterize these physical properties, providing valuable information for the compound's handling and use in different contexts (Singh & Kandel, 2013).
Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study by Bayrak et al. (2009) describes the synthesis of various 1,2,4-triazoles, including derivatives similar to 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol. These compounds were evaluated for their antimicrobial activities, showing good to moderate efficacy against certain microbes (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Veterinary Medicine Applications
- Research by Ohloblina et al. (2022) explored the use of 1,2,4-triazole derivatives, including compounds structurally similar to 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol, in veterinary medicine. This study focused on the effects of these compounds on the blood morphology and biochemical indicators in animals (Ohloblina, Bushuieva, & Parchenko, 2022).
Chemical Synthesis and Structural Analysis
- Singh and Kandel (2013) discussed the synthesis of triazole derivatives, highlighting the structural features of compounds like 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol. They focused on the chemical properties and synthesis methodologies of these compounds (Singh & Kandel, 2013).
Antifungal and Antimicrobial Properties
- Safonov and Panasenko (2022) conducted research on 1,2,4-triazoles, emphasizing their antifungal and antimicrobial properties. This study provides insight into the potential medical applications of 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol and related compounds (Safonov & Panasenko, 2022).
Heterocyclic Compound Research
- Aksyonova-Seliuk et al. (2018) explored the chemistry of heterocyclic compounds, including 1,2,4-triazole derivatives. This research is relevant for understanding the broader chemical context and potential applications of compounds like 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
properties
IUPAC Name |
4-amino-3-(3-bromophenyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4S/c9-6-3-1-2-5(4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXBYQYIFQIOCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349765 | |
Record name | 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
87239-96-1 | |
Record name | 4-Amino-5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87239-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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